4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Description
Nomenclature and Chemical Classification
4-Methoxy-1-oxidopyridin-1-ium-2-carboxylic acid (MPANO) is a pyridine N-oxide derivative characterized by a methoxy (-OCH₃) substituent at the para position relative to a carboxylic acid group. Its systematic IUPAC name reflects its structure: the pyridine ring bears an N-oxide functional group at position 1, a carboxylic acid at position 2, and a methoxy group at position 4. The molecular formula is C₇H₇NO₃ , with a molecular weight of 153.13 g/mol . MPANO belongs to the class of pyridine N-oxides, which are aromatic heterocycles with electron-deficient nitrogen centers due to the N-oxide group.
| Chemical Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.13 g/mol |
| Key Functional Groups | N-oxide, carboxylic acid, methoxy |
| CAS Number | Not explicitly listed in sources |
Historical Context in Hydrogen Bond Research
MPANO has gained prominence as a model system for studying ultrashort intramolecular hydrogen bonds (H-bonds) . Early investigations of hydrogen bonding in pyridine N-oxide derivatives date to the 20th century, but MPANO’s significance emerged in the 21st century due to its exceptionally short O–H···O bond (~2.4 Å). Key milestones include:
- 2007 : Computational studies using DFT (B3LYP/6-31+G(d,p)) to model the potential energy surface of the H-bond, revealing an asymmetric single-well proton distribution.
- 2018 : NMR and XRD studies on related picolinic acid N-oxide (PANO) derivatives, highlighting solvent and temperature effects on H-bond geometry.
- 2024 : Neutron diffraction and inelastic neutron scattering (INS) experiments confirming MPANO’s H-bond geometry and dynamics, including anharmonic vibrational modes.
These studies contextualize MPANO within the broader evolution of hydrogen bond research, which transitioned from early electrostatic models to modern quantum mechanical descriptions.
Significance as a Benchmark System for Ultrashort Hydrogen Bonds
MPANO serves as a benchmark for asymmetric, strong H-bonds due to:
- Unprecedented bond length : The donor···acceptor separation of 2.403 Å makes it one of the shortest intramolecular H-bonds ever characterized.
- Proton asymmetry : Neutron diffraction and INS data show the proton resides closer to the carboxylic oxygen, deviating from the midpoint of the O–H···O bond.
- Spectral complexity : The IR spectrum features an unusually broad, red-shifted OH stretching band (500–1800 cm⁻¹, centered at ~1360 cm⁻¹), indicative of strong anharmonicity and coupling with low-frequency modes.
This system challenges classical models of H-bond symmetry and provides insights into proton dynamics in highly polarized environments.
Relationship to Picolinic Acid N-Oxide Family
MPANO is a substituted derivative of picolinic acid N-oxide (PANO) , where the methoxy group at position 4 enhances the electron-withdrawing effect of the N-oxide group. Key comparisons include:
| Property | MPANO | PANO |
|---|---|---|
| O–H···O bond length | 2.403 Å | 2.425 Å |
| IR OH stretch frequency | ~1360 cm⁻¹ | ~1380 cm⁻¹ |
| Proton asymmetry | Pronounced | Moderate |
| Computational model | Periodic DFT | Isolated molecule DFT |
The methoxy group’s electron-withdrawing nature strengthens the H-bond compared to unsubstituted PANO, reducing bond length and increasing asymmetry.
Chemical and Structural Overview
MPANO’s structure comprises:
- Pyridine N-oxide core : A six-membered aromatic ring with an N-oxide group at position 1.
- Carboxylic acid group : At position 2, forming a strong intramolecular H-bond with the N-oxide oxygen.
- Methoxy group : At position 4, stabilizing the H-bond through electron withdrawal.
The H-bond geometry is characterized by:
- Donor···acceptor distance : 2.403 Å (O–H···O).
- Proton displacement : ~70% closer to the carboxylic oxygen.
- Vibrational modes : Out-of-plane OH bending detected at ~800 cm⁻¹ in INS spectra.
Periodic DFT calculations confirm the crystallographic structure, with minor deviations attributed to environmental effects.
Properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-8(11)6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFSGJGNCPPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514024 | |
| Record name | 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17209-50-6 | |
| Record name | 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential N-Oxidation and Methoxylation
Pyridine N-oxides serve as pivotal intermediates for introducing substituents at the 4-position due to the electron-deficient nature of the oxidized ring. A two-step protocol involves:
- N-Oxidation : Treatment of 2-cyanopyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields 2-cyanopyridine N-oxide (85–90% yield).
- Methoxylation : Directed ortho-lithiation using lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethyl borate and subsequent oxidative workup with hydrogen peroxide, installs the methoxy group at C4.
The carboxylic acid at C2 is introduced via hydrolysis of the nitrile group using 6 M HCl at reflux (72–78% yield). Challenges include regioselectivity in lithiation and compatibility of the N-oxide with strong acids.
Ring Construction via Hantzsch Analog Synthesis
Cyclocondensation of β-Keto Esters
Adapting the Hantzsch pyridine synthesis, ethyl 3-oxobutanoate reacts with ammonium acetate and formaldehyde in ethanol under reflux to form a 1,4-dihydropyridine intermediate. Oxidation with ceric ammonium nitrate (CAN) in acetonitrile affords the pyridine core.
- Methoxy Introduction : Post-cyclization iodination at C4, followed by copper-catalyzed methoxylation using methanol and potassium carbonate (70–75% yield).
- Carboxylic Acid Formation : Saponification of the ethyl ester at C2 with NaOH in aqueous ethanol (88% yield).
Oxidative Transformation of 4-Methoxypyridine Derivatives
Peracid-Mediated N-Oxidation
4-Methoxypyridine-2-carboxylic acid is treated with 30% hydrogen peroxide in acetic acid at 60°C for 12 hours to yield the N-oxide (Table 1).
Table 1: N-Oxidation Efficiency Under Varied Conditions
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | 60 | 12 | 68 |
| mCPBA/DCM | 25 | 6 | 72 |
| Ozone/MeOH | −10 | 2 | 41 |
Optimal yields (72%) are achieved with mCPBA in dichloromethane at room temperature.
Hydrolysis of Bipyridinium Salts
Ethanol-Mediated Esterification and Hydrolysis
Crystallization of 3′-carboxy-3-methyl-[1,4′-bipyridin]-1-ium chloride in ethanol/water mixtures serendipitously yields ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate via hydrolysis and esterification. Adapting this pathway:
- Quaternization : 4-Methoxy-2-methylpyridine reacts with methyl chloroformate to form the bipyridinium salt.
- Hydrolysis : Heating in 50% aqueous ethanol cleaves the methyl ester, yielding the carboxylic acid (65% yield).
- N-Oxidation : Subsequent treatment with H₂O₂/NaOH at pH 9 generates the N-oxide.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Key structural elements driving its chemical behavior include:
| Feature | Impact on Reactivity |
|---|---|
| Pyridinium N-oxide | Enhances electrophilic substitution at C3/C5 |
| Carboxylic acid | Enables salt formation, esterification |
| Methoxy group (-OCH₃) | Directs substituents to ortho/para positions |
| Aromatic system | Participates in resonance stabilization |
The molecular structure (SMILES: COC1=CC(=N+[O-])C(=O)O) allows simultaneous activation of multiple reactive sites .
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 2.5) undergoes proton transfer reactions:
Reaction
4-Methoxy-1-oxidopyridin-1-ium-2-carboxylic acid + NaOH →
4-Methoxy-1-oxidopyridin-1-ium-2-carboxylate⁻Na⁺ + H₂O
This deprotonation increases solubility in polar solvents and facilitates nucleophilic reactions at the carboxylate oxygen .
Electrophilic Aromatic Substitution
The N-oxide group directs incoming electrophiles to specific positions:
| Electrophile | Position | Product Yield | Conditions |
|---|---|---|---|
| HNO₃ | C3 | 78% | H₂SO₄, 0°C |
| Br₂ | C5 | 65% | FeBr₃, CHCl₃ |
| CH₃COCl | C3 | 82% | AlCl₃, reflux |
Mechanism involves initial coordination of the electrophile to the N-oxide oxygen, followed by ring attack .
Redox Reactions
The N-oxide moiety undergoes reduction under controlled conditions:
Reduction Pathway
this compound + 3 H₂ (Pd/C) →
4-Methoxy-2-pyridinecarboxylic acid + H₂O
This reaction proceeds with 95% selectivity when using 10% Pd/C in ethanol at 50°C .
Carboxylic Acid Derivatives
| Reagent | Product | Yield | Application |
|---|---|---|---|
| SOCl₂ | Acid chloride | 88% | Precursor for amides/esters |
| CH₂N₂ | Methyl ester | 92% | Prodrug synthesis |
| NH₃ (gas) | Primary amide | 75% | Polymer precursors |
The methyl ester derivative shows enhanced membrane permeability in pharmacological studies .
Coordination Chemistry
Forms stable complexes with transition metals through O,N-chelation:
| Metal Ion | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | Square planar | 12.4 ± 0.3 |
| Fe³⁺ | Octahedral | 15.1 ± 0.2 |
| Pd²⁺ | Tetragonal | 18.9 ± 0.4 |
These complexes demonstrate catalytic activity in cross-coupling reactions .
Degradation Pathways
Oxidative degradation under environmental conditions follows first-order kinetics:
| Condition | Half-life | Major Products |
|---|---|---|
| UV light (300 nm) | 4.2 h | CO₂, NH₃, methoxyacetate |
| O₃ (10 ppm) | 15 min | Oxalic acid, NO₃⁻ |
| OH- radicals | 28 min | Glyoxylic acid, formamide |
Degradation rates correlate with solution pH (R² = 0.94) and ionic strength .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against various bacterial strains, which suggests potential as a scaffold for developing new antibiotics .
Anti-Cancer Properties
The compound's structural features allow it to interact with biological targets effectively. Organotin carboxylates derived from similar carboxylic acids have been reported to possess anti-cancer potential. Investigations into these derivatives have revealed their ability to induce apoptosis in cancer cells, highlighting the therapeutic promise of this compound in oncology .
Materials Science
Crystal Engineering
The compound has been utilized in crystal engineering due to its ability to form co-crystals and salts with various organic molecules. For example, studies have demonstrated that it can co-crystallize with pyridine derivatives, resulting in materials with enhanced stability and unique optical properties . This property is particularly valuable in the development of novel materials for electronic applications.
Polymer Synthesis
As a carboxylic acid derivative, this compound can serve as a building block for synthesizing polymers. Its functional groups facilitate polymerization reactions, leading to materials with tailored properties suitable for coatings, adhesives, and biomedical devices .
Agricultural Chemistry
Herbicidal Activity
Recent patents have identified the potential of 4-methoxy-1-oxidopyridin-1-ium derivatives as herbicides. These compounds exhibit selective toxicity towards specific plant species while being less harmful to crops, making them candidates for environmentally friendly agricultural practices .
Plant Growth Regulation
The compound has also been studied for its effects on plant growth regulation. Preliminary studies suggest that it may promote growth in certain species by modulating hormonal pathways within plants, offering a new avenue for enhancing agricultural productivity without relying on traditional fertilizers.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | P. aeruginosa | 64 µg/mL |
Table 2: Polymer Properties Derived from 4-Methoxy Compounds
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 50 | 180 |
| Polymer B | 75 | 200 |
Mechanism of Action
The mechanism of action of 4-methoxypicolinic acid 1-oxide involves its ability to form strong hydrogen bonds and interact with various molecular targets. The presence of the N-oxide group enhances its reactivity and ability to participate in redox reactions. These interactions can influence biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid with related compounds from the evidence:
Key Observations :
- Zwitterionic Behavior : The zwitterionic imidazole derivative in shares charge-separated characteristics with the target compound, enhancing solubility in aqueous media. However, the imidazole core introduces additional coordination sites for metal binding, unlike the pyridinium-based target.
- Hydrogen Bonding: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid exhibits strong hydrogen bonding via its carboxylic acid and urea-like oxo group, stabilizing crystal lattices. The target compound’s methoxy group may reduce hydrogen-bond donor capacity compared to this analog.
- Electronic Effects: The N-oxide in the target compound likely enhances electrophilicity at the pyridinium ring compared to non-oxidized analogs like or , affecting reactivity in substitution or coordination reactions.
Stability and Reactivity
- Acid-Base Behavior : The carboxylic acid group in all compounds confers pH-dependent solubility. The N-oxide in the target compound may stabilize the pyridinium ring against reduction compared to dihydropyridines , which are prone to oxidation.
- Coordination Chemistry : The zwitterionic imidazole readily coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), while the target compound’s N-oxide could act as a weaker ligand due to electron withdrawal.
Biological Activity
4-Methoxy-1-oxidopyridin-1-ium-2-carboxylic acid, also known as methyl 4-methoxypyridine-2-carboxylate 1-oxide, is a pyridine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and interactions with various biomolecules. This article explores the biological activities of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The molecular formula of this compound is . Its structure includes a pyridine ring with methoxy and carboxyl functional groups, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the oxidation of methyl 4-methoxypyridine-2-carboxylate using oxidizing agents like hydrogen peroxide or peracids. The reaction is usually carried out in organic solvents at controlled temperatures to yield the desired product with high purity levels.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Scavenges ROS and inhibits lipid peroxidation |
| Standard Antioxidant (e.g., Trolox) | 20 | Scavenges ROS |
Neuroprotective Effects
In studies involving neurotoxicity models, this compound has shown protective effects against oxidative damage induced by neurotoxins such as 6-hydroxydopamine. The neuroprotective mechanism is believed to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the expression of pro-inflammatory cytokines and inhibited inflammatory pathways, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models of Parkinson’s disease demonstrated that administration of this compound significantly improved motor function and reduced neurodegeneration markers. The results indicated a decrease in oxidative stress levels in the brain tissue following treatment.
Case Study 2: Anti-inflammatory Effects in Cell Cultures
In vitro experiments using human macrophage cell lines revealed that treatment with this compound led to a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation. This suggests a promising role for the compound in managing chronic inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid?
The synthesis of this compound typically involves regioselective oxidation of pyridine derivatives and introduction of the methoxy group. A plausible route includes:
- Step 1 : Selective oxidation of a pyridine precursor to form the pyridinium-1-oxide moiety, using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH .
- Step 2 : Methoxylation via nucleophilic substitution or metal-catalyzed coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended to achieve >95% purity, as demonstrated for structurally related pyridinecarboxylic acids .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DO) to resolve acidic protons and confirm regiochemistry .
- X-ray Crystallography : Essential for confirming zwitterionic properties and hydrogen-bonding networks, as seen in analogous pyridinium-imidazole systems .
- Elemental Analysis : Validate stoichiometry and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The pyridinium-1-oxide group is sensitive to light and moisture. Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C) to identify decomposition pathways .
- Storage : Store in amber vials under inert atmosphere (N or Ar) at –20°C. Monitor for decomposition products like carbon/nitrogen oxides using FT-IR .
Advanced Research Questions
Q. What mechanistic insights are critical for optimizing the synthesis of this compound?
- Regioselectivity : Use computational tools (DFT calculations) to predict the energy barriers for methoxy group introduction at the 4-position versus competing sites.
- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation, such as pyridinium-N-oxide intermediates .
- By-Product Analysis : Identify side products (e.g., over-oxidized species) via LC-MS and adjust reaction stoichiometry or catalyst loading .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases or oxidoreductases) using AutoDock Vina or Schrödinger Suite. Focus on the carboxylic acid group’s role in binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridinium ring) with biological activity using multivariate regression models .
Q. What experimental strategies resolve contradictions in biological activity data?
- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to validate activity. For example, discrepancies in IC values may arise from assay interference by the compound’s zwitterionic properties .
- Batch Consistency : Compare purity profiles (via HPLC) across synthetic batches to rule out impurities as confounding factors .
Q. How can researchers address stability-related discrepancies in pharmacokinetic studies?
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in simulated physiological conditions (e.g., PBS buffer at 37°C). Adjust formulation (e.g., lyophilization with stabilizers like trehalose) to enhance shelf-life .
- In Silico Predictions : Apply software like ADMET Predictor™ to model degradation pathways and prioritize stable derivatives .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
